molecular formula C5H11NO3 B15251266 methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate

Cat. No.: B15251266
M. Wt: 133.15 g/mol
InChI Key: VKHHAZQVRNQDHW-RXMQYKEDSA-N
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Description

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its chiral center, making it an enantiomerically pure substance. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a precursor compound, such as a keto ester, using a chiral reducing agent. For example, the reduction of methyl 2-oxo-3-hydroxy-2-methylpropanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using cost-effective and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.

    Methyl 2-amino-3-hydroxybutanoate: A structurally similar compound with a different side chain, leading to variations in reactivity and applications.

    Methyl 2-amino-3-hydroxy-2-phenylpropanoate:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m1/s1

InChI Key

VKHHAZQVRNQDHW-RXMQYKEDSA-N

Isomeric SMILES

C[C@@](CO)(C(=O)OC)N

Canonical SMILES

CC(CO)(C(=O)OC)N

Origin of Product

United States

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